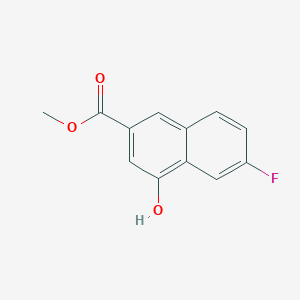

Methyl 6-fluoro-4-hydroxy-2-naphthoate

Description

Methyl 6-fluoro-4-hydroxy-2-naphthoate is a fluorinated naphthoate ester with the molecular formula C₁₂H₉FO₃ (assuming structural similarity to its ethyl analog). The compound features a naphthalene backbone substituted with a hydroxyl (-OH) group at position 4, a fluorine atom at position 6, and a methyl ester (-COOCH₃) at position 2. Fluorine substitution often enhances metabolic stability and lipophilicity, making such derivatives relevant in pharmaceutical and material science research .

Properties

Molecular Formula |

C12H9FO3 |

|---|---|

Molecular Weight |

220.20 g/mol |

IUPAC Name |

methyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C12H9FO3/c1-16-12(15)8-4-7-2-3-9(13)6-10(7)11(14)5-8/h2-6,14H,1H3 |

InChI Key |

GKFXRSUWILKQJF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C2C=C(C=CC2=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-4-hydroxy-2-naphthoate typically involves the esterification of 6-fluoro-4-hydroxy-2-naphthoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of Methyl 6-fluoro-4-hydroxy-2-naphthoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-hydroxy-2-naphthoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 6-fluoro-4-oxo-2-naphthoate.

Reduction: 6-fluoro-4-hydroxy-2-naphthol.

Substitution: Various substituted naphthoates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-fluoro-4-hydroxy-2-naphthoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-4-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active naphthoic acid derivative, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Ethyl 6-Fluoro-4-hydroxy-2-naphthoate

- Structural Difference : The ethyl ester analog replaces the methyl group with an ethyl (-COOCH₂CH₃) moiety.

- Molecular Formula : C₁₃H₁₁FO₃; Molecular Weight : 234.22 g/mol .

- Key Properties :

- Higher molecular weight and longer alkyl chain compared to the methyl ester, likely increasing lipophilicity.

- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance, affecting bioavailability in drug delivery systems.

- Applications : Both esters serve as intermediates in synthesizing fluorinated pharmaceuticals or agrochemicals, but the ethyl derivative may offer tailored solubility for specific formulations.

Methyl 6-Dimethylamino-4-hydroxy-2-naphthoate

- Structural Difference: A dimethylamino (-N(CH₃)₂) group replaces the fluorine atom at position 4.

- Key Properties: The dimethylamino group introduces basicity, altering solubility (e.g., increased water solubility in acidic conditions) and electronic properties. X-ray crystallography reveals intramolecular hydrogen bonding between the hydroxyl and ester carbonyl groups, stabilizing the planar naphthalene structure .

- Reactivity: The dimethylamino group may participate in electrophilic substitution reactions, unlike the inert fluorine atom in the fluoro analog.

6-Hydroxy-2-naphthoic Acid

- Structural Difference : Lacks both the fluorine atom and ester group; features a free carboxylic acid (-COOH) at position 2.

- Key Properties :

- Higher polarity due to the carboxylic acid group, leading to increased solubility in aqueous media.

- Capable of forming salts (e.g., sodium or potassium salts), enhancing applicability in industrial or biological systems.

- Applications : Used as a precursor for liquid crystals or polymer synthesis, where the free acid group enables covalent bonding to other molecules .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.